(5-Ethyl-2-styryloxazol-4-yl)methanol
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Overview
Description
(5-Ethyl-2-styryloxazol-4-yl)methanol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an ethyl group at the 5-position, a styryl group at the 2-position, and a methanol group at the 4-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-styryloxazol-4-yl)methanol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the reaction between 2-aminophenol and ethyl acetoacetate in the presence of a base can lead to the formation of the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2-styryloxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The styryl group can be reduced to form the corresponding ethyl group.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic or nucleophilic reagents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5-Ethyl-2-styryloxazol-4-yl)aldehyde or (5-Ethyl-2-styryloxazol-4-yl)carboxylic acid.
Scientific Research Applications
(5-Ethyl-2-styryloxazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Ethyl-2-styryloxazol-4-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-2-styryloxazol-4-yl)methanol
- (5-Ethyl-2-phenyloxazol-4-yl)methanol
- (5-Ethyl-2-styryloxazol-4-yl)ethanol
Uniqueness
(5-Ethyl-2-styryloxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
[5-ethyl-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C14H15NO2/c1-2-13-12(10-16)15-14(17-13)9-8-11-6-4-3-5-7-11/h3-9,16H,2,10H2,1H3/b9-8+ |
InChI Key |
DAUIXDYJVJOFAN-CMDGGOBGSA-N |
Isomeric SMILES |
CCC1=C(N=C(O1)/C=C/C2=CC=CC=C2)CO |
Canonical SMILES |
CCC1=C(N=C(O1)C=CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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